molecular formula C16H19NOS B1271872 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene CAS No. 306935-12-6

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Cat. No.: B1271872
CAS No.: 306935-12-6
M. Wt: 273.4 g/mol
InChI Key: HOQOBNCJEIGGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is an organic compound with the molecular formula C16H19NOS It is a thiophene derivative, characterized by the presence of an acetyl group at the 2-position, an amino group at the 3-position, and a 4-tert-butylphenyl group at the 5-position

Mechanism of Action

Target of Action

aureus .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to inhibitory effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound has a molecular weight of 273.39 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a thiophene derivative, it may exhibit a range of biological activities, including antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides, secondary amines.

Scientific Research Applications

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3-amino-5-phenylthiophene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    2-Acetyl-3-amino-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and solubility.

    2-Acetyl-3-amino-5-(4-ethylphenyl)thiophene: Features an ethyl group, leading to variations in its chemical behavior.

Uniqueness

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance, electronic distribution, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQOBNCJEIGGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370628
Record name 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-12-6
Record name 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.